molecular formula C11H14O4 B1252131 Dimethyl carbate CAS No. 39589-98-5

Dimethyl carbate

Cat. No.: B1252131
CAS No.: 39589-98-5
M. Wt: 210.23 g/mol
InChI Key: VGQLNJWOULYVFV-SPJNRGJMSA-N
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Description

Dimethylcarbate is an organic compound classified as a carbonate ester. It is a colorless, flammable liquid with a molecular formula of C3H6O3. This compound is known for its use as a methylating agent and as a co-solvent in various industrial applications. Dimethylcarbate is considered a green reagent due to its low toxicity and biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylcarbate can be synthesized through several methods:

Industrial Production Methods

Industrial production of dimethylcarbate primarily utilizes the oxidative carbonylation method due to its environmental benefits and efficiency. The process involves the use of high-performance catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethylcarbate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethylcarbate has a wide range of applications in scientific research:

Mechanism of Action

Dimethylcarbate exerts its effects through nucleophilic substitution reactions. It acts as an ambident electrophile, undergoing BAc2- or BAl2-nucleophilic substitution to give alkoxycarbonylation and alkylation reactions. The molecular targets and pathways involved include the activation of stable carbonates to facilitate these reactions .

Comparison with Similar Compounds

Dimethylcarbate is compared with other similar compounds such as:

List of Similar Compounds

Dimethylcarbate’s unique properties, such as its low toxicity and biodegradability, make it a valuable compound in various scientific and industrial applications.

Biological Activity

Dimethyl carbonate (DMC) is a versatile chemical compound with a range of biological activities and applications. It is primarily recognized for its role as a methylating agent in organic synthesis, but recent studies have highlighted its potential in various biological contexts, including toxicity assessments, environmental impact, and therapeutic uses. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

Dimethyl carbonate is an eco-friendly solvent and reagent characterized by its low toxicity compared to traditional methylating agents like dimethyl sulfate and phosgene. It has been increasingly utilized in the production of biodiesel, pharmaceuticals, and as a solvent in coatings and adhesives due to its favorable environmental profile.

PropertyValue
Molecular FormulaC3H8O3
Molecular Weight76.09 g/mol
Boiling Point90.7 °C
Density1.07 g/cm³
SolubilitySlightly soluble in water
MiscibilityMiscible with alcohols

Toxicological Profile

Recent studies have assessed the toxicity of DMC through various experimental models. A significant study involved repeated inhalation exposure of F344 rats to DMC at different concentrations (600, 1600, and 5000 ppm) over four weeks. The findings indicated that the liver was the primary target organ, but overall, DMC exhibited low toxicity levels compared to other methylating agents.

Case Study: Inhalation Toxicity Assessment

  • Study Design : F344 rats were exposed to varying concentrations of DMC.
  • Findings :
    • Average concentrations in exposure chambers:
      • T1: 599.26 ± 31.40 ppm
      • T2: 1614.64 ± 80.79 ppm
      • T3: 5106.83 ± 297.13 ppm
    • Observations included body weight changes and biochemical tests indicating minimal adverse effects.

This study concluded that DMC can be safely handled under controlled conditions, reinforcing its status as a safer alternative in industrial applications .

Antioxidant Properties

DMC has been shown to enhance the antioxidant properties of certain compounds when used as a methylating agent. For instance, O-methylated flavonoids synthesized using DMC exhibited superior antioxidant activity compared to their non-methylated counterparts. This enhancement is attributed to improved stability and bioavailability of the methylated compounds .

Antimicrobial Effects

Research indicates that DMC can also exhibit antimicrobial properties when used in formulations with other active ingredients. Its application in food packaging materials has been evaluated for safety and efficacy in inhibiting microbial growth .

Environmental Impact

DMC's role as an environmentally benign solvent has been highlighted in studies focusing on its use in biodiesel production and as a replacement for more toxic solvents. Its low volatility and biodegradability contribute to reduced environmental risks associated with chemical manufacturing processes .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of dimethyl carbonate:

Table 2: Summary of Key Research Findings on DMC

Study FocusFindings
Toxicity AssessmentLow toxicity; liver as target organ
Antioxidant ActivityEnhanced antioxidant properties in methylated flavonoids
Antimicrobial ActivityEffective in food packaging applications
Environmental ImpactBiodegradable; eco-friendly solvent

Properties

CAS No.

39589-98-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+

InChI Key

VGQLNJWOULYVFV-SPJNRGJMSA-N

SMILES

COC(=O)C1C2CC(C1C(=O)OC)C=C2

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)OC)C=C2

Key on ui other cas no.

39589-98-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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